Ethyl 4-acetylbenzoate Ethyl 4-acetylbenzoate
Brand Name: Vulcanchem
CAS No.: 38430-55-6
VCID: VC21124454
InChI: InChI=1S/C11H12O3/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-7H,3H2,1-2H3
SMILES: CCOC(=O)C1=CC=C(C=C1)C(=O)C
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

Ethyl 4-acetylbenzoate

CAS No.: 38430-55-6

Cat. No.: VC21124454

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-acetylbenzoate - 38430-55-6

Specification

CAS No. 38430-55-6
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name ethyl 4-acetylbenzoate
Standard InChI InChI=1S/C11H12O3/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-7H,3H2,1-2H3
Standard InChI Key GLOAPLPTWAXAIG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)C(=O)C
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)C(=O)C

Introduction

Chemical Identity and Structure

Basic Information and Nomenclature

Ethyl 4-acetylbenzoate is an aromatic ester characterized by its benzoic acid framework with an acetyl group at the para position and an ethyl ester functionality. The compound has precise chemical identifiers that enable unambiguous identification in scientific literature and chemical databases.

Table 1: Chemical Identifiers of Ethyl 4-acetylbenzoate

ParameterInformation
IUPAC NameEthyl 4-acetylbenzoate
CAS Number38430-55-6
Molecular FormulaC₁₁H₁₂O₃
Molecular Weight192.21 g/mol
EC Number639-831-4
DSSTox Substance IDDTXSID90344980

The compound is also known by several synonyms including 4-Acetylbenzoic acid ethyl ester, Ethyl p-acetylbenzoate, and 4-Ethoxycarbonylacetophenone . This diversity in nomenclature reflects its presence across various scientific disciplines and applications.

Structural Characteristics

Ethyl 4-acetylbenzoate contains a benzene ring substituted with an acetyl group (COCH₃) at the para position relative to an ethyl ester group (COOC₂H₅). This arrangement creates a compound with distinct chemical reactivity due to the presence of both ketone and ester functional groups.

The structure features three oxygen atoms: one in the ketone group and two in the ester functionality. The acetyl group provides a reactive carbonyl site, while the ethyl ester offers potential for further transformations through hydrolysis or transesterification reactions.

Physical and Chemical Properties

Ethyl 4-acetylbenzoate exhibits characteristic physical and chemical properties that determine its behavior in various chemical environments and reaction conditions.

Physical State and Appearance

Ethyl 4-acetylbenzoate exists as a white solid at room temperature . Its crystalline nature makes it suitable for storage and handling in laboratory settings, providing stability during synthesis procedures.

Spectroscopic Properties

The compound displays distinctive spectral characteristics that facilitate its identification and purity assessment. The mass spectrum shows significant fragment ions with relative intensities as follows:

Table 2: Mass Spectrometry Fragmentation Pattern

m/zRelative Intensity
177999 (base peak)
192393
147360
43261
76202

These fragmentation patterns are consistent with the molecular structure, with the base peak at m/z 177 likely representing the loss of a methyl group from the molecular ion . The molecular ion peak appears at m/z 192, confirming the molecular weight of the compound.

Synthesis Methods

Esterification of 4-acetylbenzoic Acid

The most common and efficient synthetic route to ethyl 4-acetylbenzoate involves the direct esterification of 4-acetylbenzoic acid with ethanol under acidic conditions. This approach offers high yields and straightforward purification procedures.

The detailed synthetic procedure involves:

  • Dissolution of 4-acetylbenzoic acid in ethanol

  • Addition of concentrated sulfuric acid as a catalyst

  • Refluxing the mixture at 80°C for several hours

  • Work-up and purification steps

A specific example from the literature describes the following procedure: To a solution of 4-acetylbenzoic acid (1000 g, 6.1 mol) in ethanol (2 L), sulfuric acid (10 mL) is slowly added at 0°C, and the mixture is refluxed at 80°C for 3 hours. After solvent removal, the residue is extracted with ethyl acetate, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is then purified by chromatography using petroleum ether and ethyl acetate (10:1) to afford ethyl 4-acetylbenzoate as a white solid with a yield of 92% .

Alternative Synthetic Approaches

Besides direct esterification, ethyl 4-acetylbenzoate can also be prepared through other synthetic routes. One such approach mentioned in the literature involves the use of Wittig reactions. Specifically, it can be synthesized by a Wittig reaction of 2,4-diamino-5-(chloromethyl)furo[2,3-d]pyrimidine with ethyl 4-acetylbenzoate, followed by catalytic processes . This approach is particularly relevant in the context of synthesizing more complex medicinal compounds.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides valuable structural information about ethyl 4-acetylbenzoate. The spectrum recorded in CDCl₃ at 600 MHz shows the following characteristic signals:

Table 3: ¹H NMR Spectral Data for Ethyl 4-acetylbenzoate

Signal (δ, ppm)MultiplicityCoupling Constant (Hz)Assignment
8.11doubletJ = 7.6Aromatic protons adjacent to ester group
7.99doubletJ = 7.7Aromatic protons adjacent to acetyl group
4.39quartetJ = 7.0-OCH₂CH₃
2.63singlet--COCH₃
1.40tripletJ = 7.1-OCH₂CH₃

This spectral pattern clearly confirms the structure of ethyl 4-acetylbenzoate, with the aromatic protons appearing as two distinct doublets due to the para-substitution pattern . The ethyl ester group shows the characteristic quartet-triplet pattern, while the acetyl methyl appears as a singlet.

Mass Spectrometry

Mass spectrometry data further confirms the identity of ethyl 4-acetylbenzoate. The electrospray ionization (ESI) mass spectrum shows a protonated molecular ion [M+H]⁺ at m/z 193.1, which is consistent with the calculated molecular weight of 192.21 .

Gas chromatography-mass spectrometry (GC-MS) analysis reveals several characteristic fragments with relative intensities that aid in structural elucidation:

Table 4: GC-MS Fragmentation Pattern

m/zRelative Intensity (%)
17799.99
19239.30
14736.00
4326.10
7620.20

These fragmentation patterns are consistent with the structure of ethyl 4-acetylbenzoate and provide a reliable fingerprint for its identification in analytical contexts .

Applications in Chemical Research

Synthetic Intermediates

Ethyl 4-acetylbenzoate serves as an important intermediate in organic synthesis, particularly in the preparation of pharmaceutically active compounds. Its dual functionality (ketone and ester groups) allows for selective transformations leading to more complex molecules.

One specific application is its use in Wittig reactions for the synthesis of furo[2,3-d]pyrimidine derivatives, which have potential medicinal applications . This synthetic utility underscores the importance of ethyl 4-acetylbenzoate in modern organic chemistry.

Pharmaceutical Research

In pharmaceutical research, ethyl 4-acetylbenzoate has been utilized as a building block for the synthesis of potential therapeutic agents. For example, it has been employed in the development of endothelin receptor antagonists, specifically in the creation of 4'-oxazolyl biphenylsulfonamides, which represent a class of potent and highly selective ET₍A₎ antagonists . These compounds have potential applications in the treatment of cardiovascular disorders.

Classification SystemHazard Assessment
GHSNot classified as hazardous
Number of reports37 of 37 companies report as not meeting GHS hazard criteria
PictogramsNone required
Hazard statementsNone required

This safety profile suggests that ethyl 4-acetylbenzoate presents minimal risk in typical laboratory and industrial settings when handled according to standard chemical hygiene practices.

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